molecular formula C29H24N4O3S B2717196 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 441290-16-0

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2717196
CAS No.: 441290-16-0
M. Wt: 508.6
InChI Key: REBUAHIDPGKWAR-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound that features a benzimidazole moiety, a quinoline sulfonyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinoline intermediates, followed by their coupling through sulfonylation and amidation reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The benzimidazole and quinoline moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide shares structural similarities with other benzimidazole and quinoline derivatives, such as:
    • N-(1H-benzimidazol-2-yl)benzamide
    • 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline
    • Quinoline-4-sulfonamide

Uniqueness

The unique combination of benzimidazole, quinoline, and benzamide in this compound imparts distinct chemical and biological properties. This compound’s ability to engage in multiple types of chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O3S/c34-29(30-23-15-11-21(12-16-23)28-31-25-8-2-3-9-26(25)32-28)22-13-17-24(18-14-22)37(35,36)33-19-5-7-20-6-1-4-10-27(20)33/h1-4,6,8-18H,5,7,19H2,(H,30,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBUAHIDPGKWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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